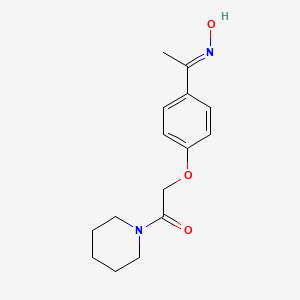
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is a compound that combines the properties of 2-aminoethanethiol and 2,3-dihydroxybutanedioate. 2-Aminoethanethiol, also known as cysteamine, is a small molecule containing both an amine and a thiol group. It is known for its role in biological systems and its use in various chemical applications. 2,3-Dihydroxybutanedioate, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a unique molecule with diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanethiol can be achieved through several methods. One common method involves the reaction of ethanolamine with hydrogen bromide to form β-bromoethylamine, which is then cyclized with carbon disulfide in the presence of sulfuric acid, followed by hydrolysis to yield 2-aminoethanethiol . Another method involves the addition of hydrogen sulfide to ethyleneimine .
Industrial Production Methods
Industrial production of 2-aminoethanethiol typically follows the same synthetic routes as laboratory methods but on a larger scale. The reactions are carefully controlled to ensure high yield and purity of the final product. The use of robust industrial equipment allows for efficient handling of the reactants and products, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of cystamine (disulfide form of cysteamine).
Reduction: Regeneration of 2-aminoethanethiol from cystamine.
Substitution: Formation of various derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-aminoethanethiol involves its ability to interact with cystine, reducing it to cysteine and cysteamine. This reaction helps in the management of cystinosis by reducing the accumulation of cystine in cells . The thiol group of 2-aminoethanethiol also allows it to act as a scavenger of free radicals, providing radioprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptoethylamine: Similar to 2-aminoethanethiol but lacks the additional functional groups present in the combined compound.
Cysteine: An amino acid with a thiol group, similar in structure to 2-aminoethanethiol.
Tartaric Acid: An organic acid similar to 2,3-dihydroxybutanedioate but without the amine and thiol functionalities.
Uniqueness
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is unique due to the presence of both amine and thiol groups along with the dihydroxybutanedioate moiety. This combination imparts unique chemical reactivity and biological activity, making it useful in a variety of applications that similar compounds cannot achieve .
Eigenschaften
Molekularformel |
C6H13NO6S |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
2-aminoethanethiol;2,3-dihydroxybutanedioate;hydron |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChI-Schlüssel |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].[H+].C(CS)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)



![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)



![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)

![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)


